N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the trifluoromethoxy group and the imidazo[1,2-b]pyridazine core makes this compound particularly interesting for medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine
- 2,5-Dimethyl-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14F3N5O |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H14F3N5O/c20-19(21,22)28-15-6-4-13(5-7-15)16-12-25-18-9-8-17(26-27(16)18)24-11-14-3-1-2-10-23-14/h1-10,12H,11H2,(H,24,26) |
InChI Key |
HTSFBSDPNXQWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)OC(F)(F)F)C=C2 |
Origin of Product |
United States |
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